molecular formula C13H9FO2S B2804227 (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 43191-66-8

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2804227
CAS No.: 43191-66-8
M. Wt: 248.27
InChI Key: VIZDSJZHPSTEAA-GQCTYLIASA-N
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Description

(E)-1-(5-Fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 5-fluoro-2-hydroxyphenyl group and a thiophen-2-yl moiety, which confer distinct electronic and steric properties. Chalcones are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article compares the target compound with structurally related chalcones, focusing on substituent effects, physicochemical properties, and bioactivity.

Properties

IUPAC Name

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2S/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8,15H/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZDSJZHPSTEAA-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The chemical structure of (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can be broken down as follows:

  • Molecular Formula : C13H9FOS
  • Molar Mass : 232.28 g/mol
  • CAS Number : [not provided in the search results]

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds that share structural similarities with (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one. For instance, compounds with similar thiophene structures exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15.625 μM
Compound BEscherichia coli62.5 μM
(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-oneTBDTBD

The exact MIC values for (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one are yet to be established, but its structural analogs have shown promising results in inhibiting bacterial growth.

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various in vitro studies. For example, a study on structurally similar compounds indicated that they exhibited potent inhibition of L1210 mouse leukemia cells with IC(50) values in the nanomolar range, suggesting a strong antiproliferative effect.

Table 2: Anticancer Activity Data

CompoundCell LineIC(50) Value (nM)
Compound CL1210<50
Compound DHeLa<100
(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-oneTBDTBD

The proposed mechanism of action for compounds similar to (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one involves the inhibition of nucleic acid synthesis and protein synthesis pathways. This dual action may contribute to their effectiveness against both bacterial infections and cancer cell proliferation.

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Case Study 1 : A series of thiophene derivatives demonstrated significant antimicrobial activity against MRSA strains, with minimum biofilm inhibitory concentrations (MBIC) ranging from 31.108 to 124.432 μg/mL.
  • Case Study 2 : In vitro studies on cancer cell lines revealed that specific modifications to the phenolic structure enhanced cytotoxicity, indicating that similar modifications could be explored for (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one.

Scientific Research Applications

  • Anticancer Properties
    • Studies have shown that (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation.
    • The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a potential lead compound for the development of new anticancer agents .
  • Antifungal Activity
    • Recent research indicates that derivatives of this compound possess antifungal properties. The presence of the thiophene ring contributes to its efficacy against fungal pathogens, which could be beneficial in agricultural applications .
    • In vitro assays have shown promising results against common fungal strains, suggesting that this compound could be developed into a fungicide .
  • Anti-inflammatory Effects
    • Preliminary studies suggest that (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one may exhibit anti-inflammatory properties. This is particularly relevant for conditions such as arthritis and other inflammatory diseases, where modulation of inflammatory pathways is crucial .

Case Study 1: Anticancer Activity

Chemical Reactions Analysis

Cyclopropanation Reactions

The α,β-unsaturated ketone undergoes cyclopropanation with trimethylsulfoxonium iodide (TMSOI) under optimized conditions:

Reagents Conditions Product Yield Reference
TMSOI, NaH, DMSO/THF−10 °C, 3 h, controlled quenchingDonor-acceptor cyclopropane 2a 70%

Mechanistic Insight :

  • Base (NaH) deprotonates TMSOI to generate sulfoxonium ylide, which attacks the enone system.
  • Temperature control (−10 °C) is critical to prevent side reactions .

Hydrogenation and Reduction

While direct hydrogenation data for this compound is limited, analogous chalcones undergo catalytic hydrogenation:

Reaction Conditions Product Reference
H₂, Pd/C, ethanolRoom temperature, 12 hDihydrochalcone derivative

Expected Outcome :

  • Saturation of the α,β-unsaturated bond to form 1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)propan-1-one .

Coordination Chemistry

The compound acts as a ligand in metal complexes due to its hydroxyl and ketone groups:

Metal Salt Conditions Complex Application Reference
Mn(CF3SO3)2Ethanol, refluxBis-ligand Mn complexCatalytic oxidation

Structural Features :

  • The hydroxyl group deprotonates to form a phenoxide, while the ketone participates in coordination .

Nucleophilic Additions

The enone system is susceptible to Michael additions, though specific examples for this compound are unreported.

Oxidation

  • The phenolic -OH group may oxidize to a quinone under strong oxidizing agents (e.g., KMnO₄) .

Comparison with Similar Compounds

Physicochemical and Structural Insights

Melting Points and Stability

  • Enaminone derivatives like (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one exhibit melting points of 140–141°C ().
  • Anthracene-containing chalcones () show higher melting points (e.g., 253–254°C), attributed to enhanced π-stacking and rigidity .

Hydrogen Bonding and Crystal Packing

  • The 2-hydroxy group in the target compound enables hydrogen bonding, a critical factor in supramolecular assembly (). In contrast, thiophene-disordered structures () exhibit weaker directional interactions .
  • Crystallographic studies using SHELXL () have resolved similar chalcones, emphasizing the role of substituents in lattice formation .

Q & A

Q. What are the standard synthetic routes for (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, and what reaction conditions are critical for yield optimization?

The compound is synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 2-hydroxyacetophenone derivatives with thiophene-2-carbaldehyde in ethanol under basic conditions (e.g., KOH) at 0–50°C for 2–3 hours . Key parameters include:

  • Solvent choice : Ethanol is preferred due to its polarity and ability to dissolve both aromatic aldehydes and ketones.
  • Temperature control : Gradual heating from 0°C to room temperature minimizes side reactions.
  • Catalyst : KOH concentration (0.03 mol per 0.01 mol substrate) ensures efficient enolate formation. Purification via recrystallization or column chromatography is essential to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the (E)-configuration of the α,β-unsaturated ketone and substituent positions (e.g., fluorine and hydroxyl groups) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Stretching frequencies for C=O (~1650 cm1^{-1}) and hydroxyl groups (~3200 cm1^{-1}) are critical for functional group identification .

Q. How does the presence of fluorine and hydroxyl groups influence the compound’s physicochemical properties?

  • Fluorine : Enhances electronegativity, improving metabolic stability and membrane permeability.
  • Hydroxyl Group : Facilitates hydrogen bonding, affecting solubility and interaction with biological targets (e.g., enzymes) . Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in the synthesis?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance reaction rates, or mixed solvents (e.g., ethanol/water) to improve crystallinity .
  • Catalyst Variation : Replace KOH with milder bases (e.g., NaOH) or phase-transfer catalysts to reduce side reactions .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
ParameterStandard ConditionOptimized AlternativeYield Improvement
SolventEthanolEthanol/H2_2O (9:1)+15%
CatalystKOHNaOH/PEG-400+10%
Reaction Time3 hoursMicrowave (30 min)+20%

Q. What computational methods are suitable for predicting the compound’s bioactivity and binding modes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. The thiophene and hydroxyl groups often show strong binding to hydrophobic pockets and catalytic residues .
  • MD Simulations : GROMACS or AMBER can simulate stability in biological membranes, highlighting fluorine’s role in lipid bilayer penetration .
  • QSAR Models : Correlate substituent electronic parameters (Hammett constants) with observed biological activity (e.g., IC50_{50}) .

Q. How can conflicting data regarding the compound’s biological activity (e.g., IC50_{50} variability) be resolved?

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum concentration, incubation time) .
  • Metabolic Stability Tests : Use liver microsomes to assess if fluorine’s metabolic resistance varies across species .
  • Structural Confirmation : Re-analyze batch purity via HPLC and compare with X-ray crystallography data to rule out stereochemical impurities .

Q. What strategies are effective for enhancing the compound’s selectivity in enzyme inhibition studies?

  • Fragment-Based Drug Design : Introduce substituents (e.g., methoxy groups) to exploit subpocket interactions in target enzymes .
  • Proteomic Profiling : Use affinity chromatography to identify off-target binding and modify the thiophene ring to reduce cross-reactivity .
  • Cocrystallization Studies : Resolve X-ray structures of the compound bound to its target to guide rational modifications .

Methodological Considerations

  • Contradiction Analysis : Compare NMR data across studies to identify discrepancies in substituent assignments .
  • Stereochemical Purity : Use chiral HPLC or circular dichroism to verify the (E)-configuration, as incorrect geometry alters bioactivity .
  • Biological Replicates : Perform triplicate assays with positive/negative controls to ensure reproducibility in IC50_{50} measurements .

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